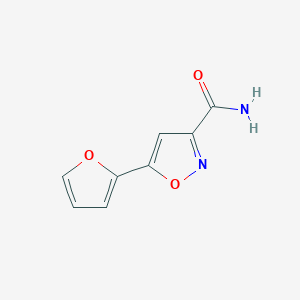

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUTVNVGQZVDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the oxazole ring. For example, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and oxazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound used as a building block in the synthesis of more complex molecules. Research suggests that it has potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound can be employed to explore new reaction mechanisms and pathways.

Chemistry

In chemistry, This compound serves as a building block for synthesizing complex molecules, enabling exploration of novel reaction mechanisms and pathways. The presence of furan and oxazole rings contributes to its unique chemical and biological properties. It can undergo reactions such as oxidation of the furan rings to form furanones, reduction of the oxazole ring, and nucleophilic and electrophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential bioactivity, including antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

Derivatives of This compound are investigated for their therapeutic potential as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

This compound can be used to develop new materials like polymers and coatings due to its chemical stability and reactivity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The furan rings can be oxidized to form furanones. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction The oxazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride and sodium borohydride .

- Substitution It can participate in nucleophilic and electrophilic substitution reactions, employing reagents like halogens, acids, and bases, depending on the type of substitution reaction.

Anticancer Properties

Oxazole derivatives, including those similar to This compound, have shown potential anticancer effects. For example, compounds with similar structures have exhibited cytotoxicity against various cancer cell lines. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 pathways and caspase activation, similar to other oxazole derivatives.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| 5b | U937 | 0.75 | Caspase activation leading to programmed cell death |

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Substituent Variations at the 5-Position of 1,2-Oxazole

The 5-position of the oxazole ring is critical for target engagement. Replacing the furan-2-yl group with other substituents alters bioactivity:

- Tetrahydronaphthalenyl substitution : In 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide, the bulkier aromatic substituent enhances xanthine oxidase inhibition (competitive inhibition, IC₅₀ ~ 10 µM) compared to smaller groups .

- Phenyl or chlorophenyl substitution : Derivatives like N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (C226-1789) exhibit distinct physicochemical properties (logP = 2.8) and are used in high-throughput screening for kinase targets .

Table 1: Impact of 5-Position Substitution on Activity

Carboxamide N-Substituent Modifications

The carboxamide’s N-substituent influences solubility and target specificity:

- Imidazolylpropyl group : In SKL2001, this substituent facilitates interaction with β-catenin, enabling Wnt pathway activation .

- Propyl group : 5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide (logP = 1.9) exhibits moderate lipophilicity, suitable for central nervous system penetration .

- Pyrimidinylmethyl group : N-[(6-Phenylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (MW = 346.34) may engage in π-π stacking with kinase ATP-binding pockets .

Table 2: Carboxamide Substituent Effects

Core Heterocycle Variations

Replacing the 1,2-oxazole core with other heterocycles impacts metabolic stability and binding:

- 1,3,4-Oxadiazole : LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shows improved metabolic stability due to oxadiazole’s resistance to oxidation .

- Thiazole : Thiazolyl hydrazone derivatives exhibit anticandidal activity (MIC = 250 µg/mL) but lower potency than fluconazole (MIC = 2 µg/mL) .

Table 3: Heterocycle Comparison

Biological Activity

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 195.16 g/mol. The compound features a furan ring and an oxazole moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antibacterial Efficacy

Recent studies have evaluated the antibacterial properties of derivatives similar to this compound. For instance, compounds with structural similarities showed significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibacterial agents .

Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly reduces nitric oxide (NO) production in RAW 264.7 macrophages, suggesting its utility in treating inflammatory diseases. The reduction in NO levels was observed in a dose-dependent manner .

Anticancer Potential

The compound has also been screened for anticancer activity against various cancer cell lines, including MCF-7 breast cancer cells. Results indicated that structural analogs exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Studies

Q & A

Q. What are the key structural motifs of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, and how do they influence its potential biological activity?

The compound features three critical heterocyclic components:

- Furan ring : A five-membered oxygen-containing heterocycle that enhances solubility and participates in π-π stacking interactions with biological targets.

- Oxazole core : A nitrogen- and oxygen-containing heterocycle known for metabolic stability and hydrogen-bonding capacity.

- Carboxamide group : Provides hydrogen-bond donor/acceptor sites for target engagement. These motifs collectively enable interactions with enzymes or receptors via hydrogen bonding, van der Waals forces, and π-stacking, making it a candidate for antimicrobial or anticancer applications .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the oxazole core via cyclization reactions (e.g., Van Leusen reaction using TosMIC and furan-2-carbaldehyde derivatives).

- Step 2 : Functionalization of the oxazole with a carboxamide group via coupling reactions (e.g., using EDCI/HOBt for amide bond formation).

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent, catalysts) are optimized to minimize side products and maximize yield .

Q. Which analytical techniques are essential for characterizing this compound?

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step syntheses?

Key strategies include:

- Catalyst selection : Use Pd-based catalysts for cross-coupling steps to reduce side reactions.

- Temperature control : Maintain ≤60°C during cyclization to prevent decomposition.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- In-line monitoring : Employ LC-MS to track intermediate formation and adjust conditions in real time. Yield improvements from 40% to 70% have been reported using these methods .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Docking : Simulates binding affinities with enzymes (e.g., kinases) using software like AutoDock Vina.

- MD Simulations : Assess dynamic interactions (e.g., with DNA gyrase) over nanosecond timescales. These methods guide rational drug design by identifying key binding residues and pharmacophores .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Comparative assays : Test the compound alongside structurally similar analogs under identical conditions.

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing furan with thiophene) to isolate bioactive groups.

- Dose-response studies : Establish EC/IC values across multiple cell lines to clarify potency trends. For example, alkyl chain length on carboxamide derivatives significantly modulates toxicity (e.g., heptyl groups increase acute toxicity in rodents) .

Q. What strategies address regioselectivity challenges in functionalizing the oxazole ring?

- Directing groups : Introduce temporary substituents (e.g., bromine) to steer electrophilic substitution.

- Metal-mediated catalysis : Use Cu(I) or Ru complexes for C-H activation at specific positions.

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side pathways. These approaches achieve >80% regioselectivity in carboxylation and halogenation reactions .

Q. What methodologies assess the compound’s toxicological profile in preclinical studies?

- Acute toxicity assays : Determine LD in rodent models via intraperitoneal administration (OECD Guideline 423).

- Genotoxicity screening : Conduct Ames tests for mutagenicity and comet assays for DNA damage.

- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation. Studies on analogous triazole-furan derivatives classify toxicity as Category IV–V (low-to-moderate risk), but substituents like heptyl chains elevate hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.